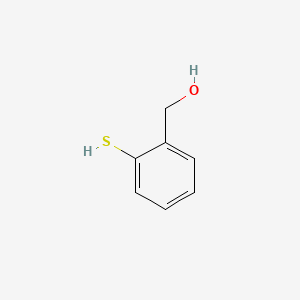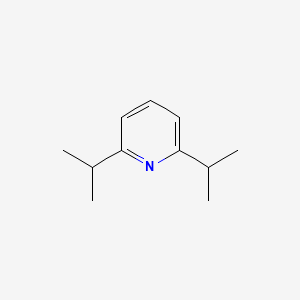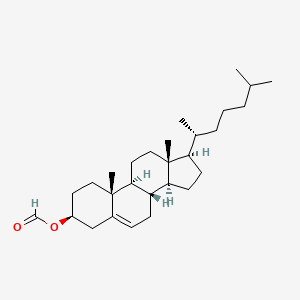
Cholesterinester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . Cholesterol’s structure consists of a central sterol nucleus of four hydrocarbon rings, which are hydrogen and carbon atoms with a circular arrangement .
Synthesis Analysis
Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .Molecular Structure Analysis
The molecular formula of cholesterol is C27H46O, i.e., it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . It is a cholestanoid with cholestane, which has a double bond at the 5,6-position as well as a 3-beta-hydroxy group .Chemical Reactions Analysis
The process of cholesterol synthesis is described in the following. In brief, two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .Physical And Chemical Properties Analysis
Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow .Wissenschaftliche Forschungsanwendungen
- Forscher haben cholesterinkonjugierte Nanopartikel für die gezielte Medikamentenverabreichung an bestimmte Gewebe oder Zellen untersucht, um die therapeutische Wirksamkeit zu verbessern und gleichzeitig Nebenwirkungen zu minimieren .
- Darüber hinaus besitzen bestimmte Cholesterinderivate antimikrobielle Aktivität gegen Bakterien, Pilze und Viren. Ihre antioxidativen Eigenschaften tragen zum Schutz der Zellen vor oxidativem Stress bei .
- Forscher untersuchen cholesterinbasierte Flüssigkristalle wegen ihrer einzigartigen optischen Eigenschaften, einschließlich Doppelbrechung und Polarisationseffekten .
- Durch Modifizierung von Cholesterinmolekülen entwickeln Wissenschaftler Gelatoren mit spezifischen Eigenschaften wie mechanischer Festigkeit und Reaktion auf Umweltsignale .
- Fluoreszenzmarkierte Cholesterinderivate helfen Forschern, Lipid-Rafts, Endozytose und intrazellulären Transport zu untersuchen .
Anwendungen in der Arzneimittelverabreichung
Antikrebs-, antimikrobielle und antioxidative Verbindungen
Cholesterinbasierte Flüssigkristalle
Cholesterinbasierte Gelatoren
Anwendungen in der Biobildgebung
Synthetische Anwendungen
Zusammenfassend lässt sich sagen, dass cholesterinbasierte Verbindungen eine vielseitige Plattform für die Arzneimittelverabreichung, die Biobildgebung und bioaktive Anwendungen bieten. Ihre einzigartigen strukturellen Merkmale und vielfältigen Funktionalitäten inspirieren weiterhin innovative Forschung in verschiedenen wissenschaftlichen Bereichen . Wenn Sie mehr Details zu einem bestimmten Bereich wünschen, fragen Sie gerne! 😊
Wirkmechanismus
Zukünftige Richtungen
The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment . This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cholesterol Formate can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Formic acid", "Thionyl chloride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Cholesterol is first reacted with formic acid and thionyl chloride in the presence of pyridine to form cholesterol formate.", "The resulting cholesterol formate is then hydrolyzed with sodium hydroxide to form cholesterol.", "Cholesterol is then reacted with hydrochloric acid and methanol to form cholesterol hydrochloride.", "The cholesterol hydrochloride is then reacted with sodium hydroxide to form cholesterol.", "Finally, cholesterol is reacted with formic acid and thionyl chloride in the presence of pyridine to form cholesterol formate." ] } | |
| 4351-55-7 | |
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |
InChI-Schlüssel |
YEYCQJVCAMFWCO-KZTPHDLDSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC=O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |
| 4351-55-7 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of cholesterol formate?
A1: Cholesterol formate (also known as cholest-5-en-3-yl formate) is a cholesterol derivative. Its molecular formula is C28H46O2 and its molecular weight is 414.66 g/mol []. Researchers have investigated its dipole moment in various solvents [].
Q2: How does the structure of cholesterol formate affect its properties and potential applications?
A2: Cholesterol formate, being a cholesterol derivative, exhibits liquid crystalline properties. The presence of the formate ester influences its dipole moment and, consequently, its self-assembly behavior in different solvents []. This behavior is crucial for its potential applications in drug delivery systems, as exemplified by its use in formulating oridonin-loaded nano-micelles []. Further research is needed to fully elucidate the structure-activity relationship of cholesterol formate and its analogs.
Q3: What analytical techniques have been employed to study cholesterol formate?
A3: Infrared spectroscopy has been a key technique to investigate the phase transitions of cholesterol formate []. This technique provides insights into molecular vibrations and interactions within the compound, which are crucial for understanding its behavior in different environments. Additionally, dipole moment measurements have been utilized to characterize its polarity and potential interactions with solvents [].
Q4: Has cholesterol formate been explored in the context of glioblastoma research?
A4: Interestingly, a recent study identified cholesterol formate as one of the six key metabolites implicated in glioblastoma development []. While the exact role of this compound in the disease remains unclear, its presence in the metabolic profile of glioblastoma warrants further investigation. This finding highlights the potential of metabolomics studies in uncovering novel therapeutic targets and diagnostic biomarkers for complex diseases like glioblastoma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


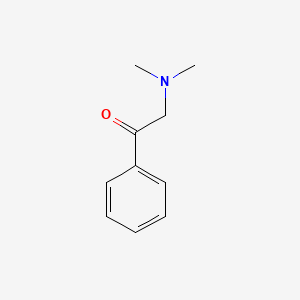
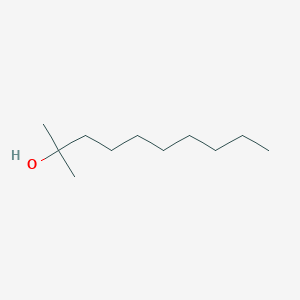

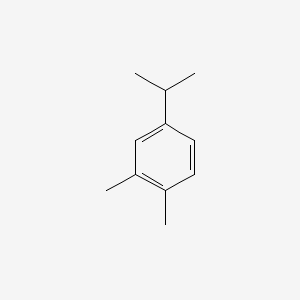

![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
